

Unveiling the Off-Target Profile of K00546: A Technical Guide

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Compound of Interest

Compound Name: K00546

Cat. No.: B1668761

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the off-target profile of **K00546**, a potent inhibitor of Cyclin-Dependent Kinases (CDKs) and CDC-like Kinases (CLKs). Understanding the off-target interactions of a kinase inhibitor is critical for interpreting its biological effects, predicting potential toxicities, and guiding further drug development efforts. This document summarizes the known on- and off-target activities of **K00546**, details the experimental methodologies used to determine these interactions, and visualizes the key signaling pathways involved.

Kinase Inhibition Profile of K00546

K00546 was initially identified as a highly potent inhibitor of CDK1 and CDK2. Subsequent studies have revealed its activity against other kinase families, notably the CLK family. The following tables summarize the in vitro inhibitory activities of **K00546** against a panel of kinases.

Primary Targets

Kinase	Complex	IC50 (nM)
CDK1	cyclin B	0.6[1]
CDK2	cyclin A	0.5[1]
CLK1	8.9[1]	
CLK3	29.2[1]	

Off-Target Kinase Activities

Kinase Family	Kinase	IC50 (μM)
CMGC	GSK-3	0.14[1]
CAMK	Calmodulin Kinase	8.9[1]
AGC	PKA	5.2[1]
CK1	Casein Kinase-1	2.8[1]
TK	VEGF-R2	0.032[1]
TK	PDGF-Rβ	1.6[1]
CMGC	MAP kinase (ERK-2)	1.0[1]

Experimental Protocols

The inhibitory activities of **K00546** were primarily determined using in vitro biochemical kinase assays. The following sections detail the general methodologies employed in these studies.

In Vitro Kinase Inhibition Assay (Mobility Shift Assay)

A substantial portion of the kinase profiling for **K00546** was performed using a Caliper mobility shift assay[2]. This method measures the enzymatic activity of a kinase by detecting the conversion of a fluorescently labeled peptide substrate to its phosphorylated product.

Principle: The assay relies on the change in electrophoretic mobility of a peptide substrate upon phosphorylation. The negatively charged phosphate group alters the overall charge of the peptide, causing it to migrate differently in a microfluidic chip under an electric field.

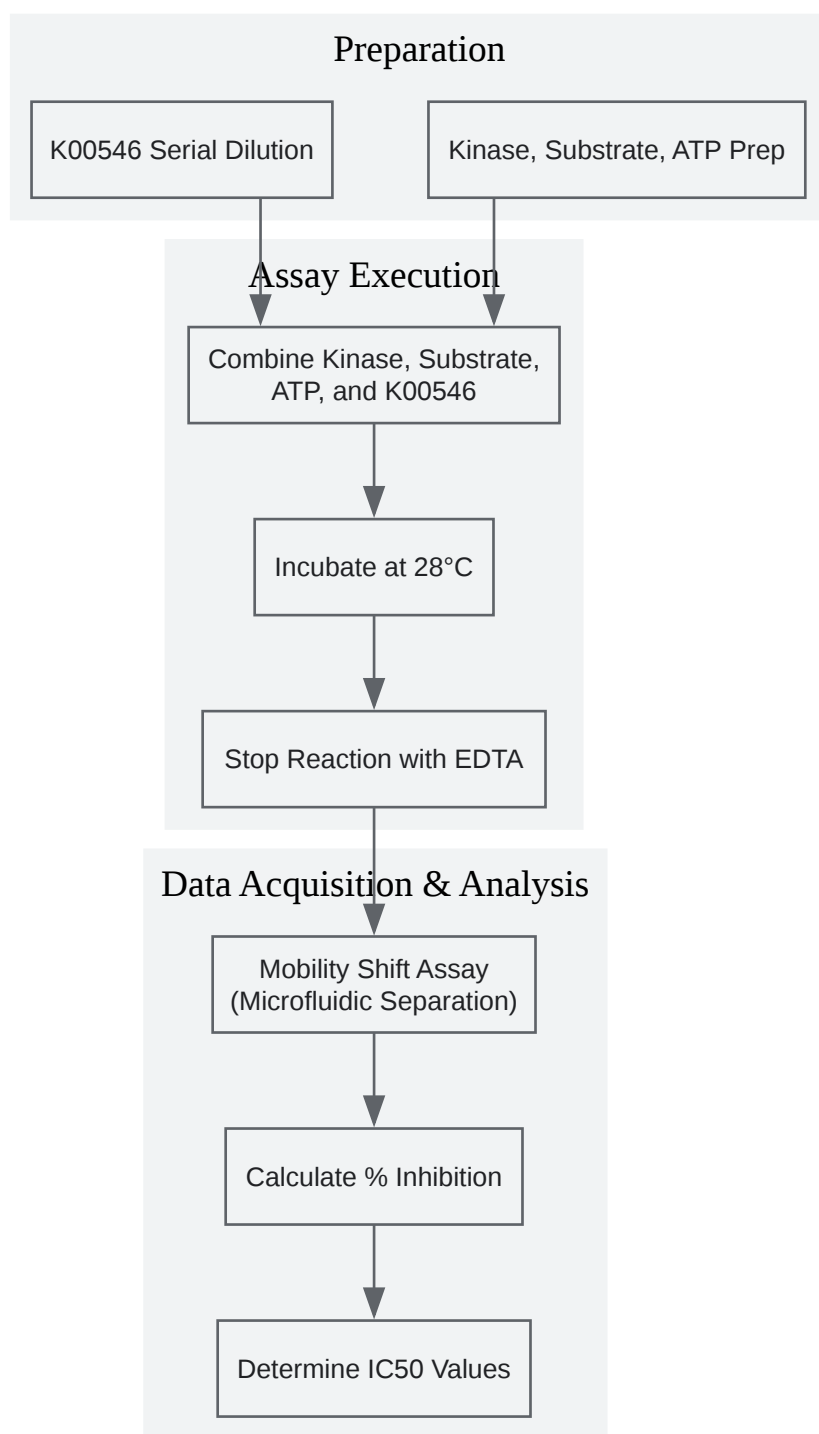
General Procedure:

- **Reaction Mixture Preparation:** Kinase, fluorescently labeled peptide substrate, ATP, and the test compound (**K00546**) are combined in a reaction buffer (e.g., 25 mM HEPES, pH 7.5, 0.01% Brij-35, 0.01% Triton X-100, 0.5 mM EGTA) in a 384-well plate.
- **Reaction Initiation and Incubation:** The reaction is initiated by the addition of a substrate mix containing the peptide and ATP (often at a concentration close to its K_m value) in a buffer containing $MgCl_2$. The reaction is incubated at a controlled temperature (e.g., 28°C) for a defined period (e.g., 25 minutes).
- **Reaction Termination:** The enzymatic reaction is stopped by the addition of a stop buffer containing a chelating agent like EDTA (e.g., 100 mM HEPES, 0.015% Brij-35, 50 mM EDTA).
- **Microfluidic Separation and Detection:** The reaction mixture is introduced into a microfluidic chip. An electric potential is applied, causing the substrate and phosphorylated product to separate based on their charge-to-mass ratio.
- **Data Analysis:** The separated fluorescent substrate and product are detected by a laser-induced fluorescence detector. The ratio of the product to the sum of product and substrate is used to calculate the percentage of conversion, which reflects the kinase activity. IC_{50} values are then determined by plotting the percent inhibition against a range of **K00546** concentrations.

Visualizing the Impact of K00546

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the signaling pathways affected by **K00546**.

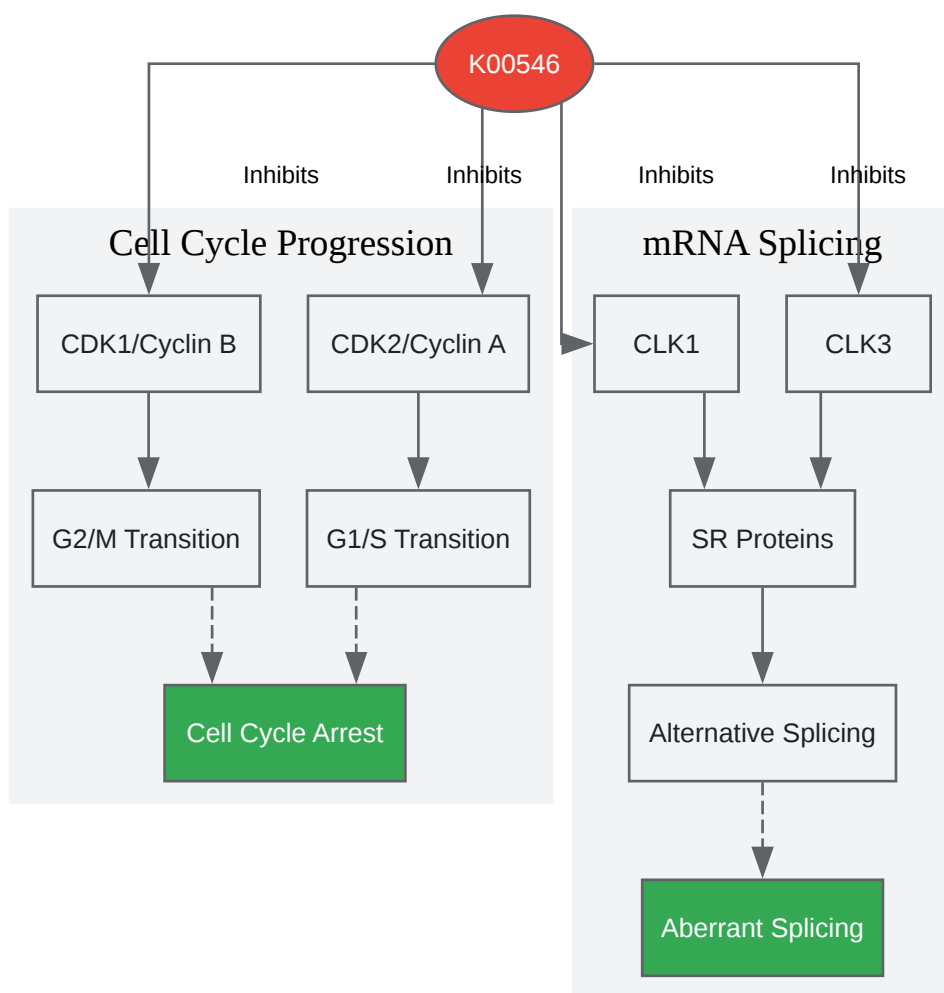
Experimental Workflow



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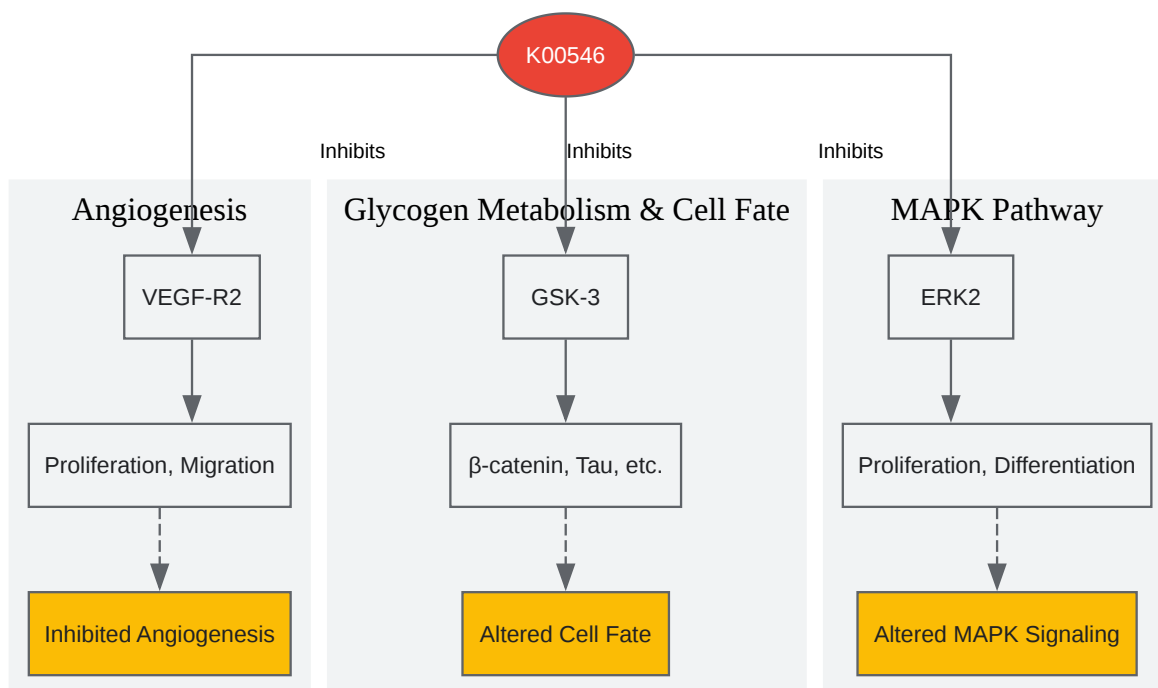
Kinase Inhibition Assay Workflow

Signaling Pathways



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K00546 On-Target Effects



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K00546 Potential Off-Target Effects

Discussion and Implications

The data presented in this guide highlight the polypharmacology of **K00546**. While it is a highly potent inhibitor of its primary CDK and CLK targets, it also demonstrates activity against several other kinases at micromolar and sub-micromolar concentrations. The off-target inhibition of kinases such as VEGF-R2 and GSK-3 could contribute to the overall cellular phenotype observed upon treatment with **K00546** and may have implications for both efficacy and potential toxicity.

For drug development professionals, this off-target profile underscores the importance of comprehensive kinase screening to fully characterize a compound's mechanism of action. For researchers using **K00546** as a chemical probe, it is crucial to consider these off-target effects when interpreting experimental results, particularly at higher concentrations. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for designing and interpreting studies involving **K00546**.

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References

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